6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
CAS No.: 892757-85-6
Cat. No.: VC6502562
Molecular Formula: C19H13BrN2O5
Molecular Weight: 429.226
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892757-85-6 |
|---|---|
| Molecular Formula | C19H13BrN2O5 |
| Molecular Weight | 429.226 |
| IUPAC Name | 6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
| Standard InChI | InChI=1S/C19H13BrN2O5/c1-24-15-5-3-4-12(16(15)25-2)17-21-18(27-22-17)13-9-10-8-11(20)6-7-14(10)26-19(13)23/h3-9H,1-2H3 |
| Standard InChI Key | HBOUBWOQYGIUHM-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule integrates three key components:
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A coumarin backbone (2H-chromen-2-one), known for its planar structure and electron-deficient aromatic system.
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A 1,2,4-oxadiazole ring at position 3 of the coumarin, contributing rigidity and hydrogen-bonding capabilities.
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A 2,3-dimethoxyphenyl group attached to the oxadiazole, enhancing solubility and modulating electronic interactions .
The bromine atom at position 6 of the coumarin introduces steric bulk and electrophilic character, which may influence binding to biological targets.
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₃BrN₂O₅ | |
| Molecular Weight | 429.226 g/mol | |
| CAS Number | 892757-99-2 | |
| XLogP3 | 3.2 (estimated) | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 7 |
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The compound is typically assembled via sequential functionalization:
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Coumarin Core Formation: Pechmann condensation of resorcinol derivatives with β-keto esters.
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Oxadiazole Ring Construction: Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions .
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Bromination: Electrophilic aromatic substitution at position 6 using Br₂/FeBr₃ or NBS.
Key Synthetic Protocol
A representative synthesis adapted from analogous systems involves:
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Coupling Reaction:
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Temperature | Time |
|---|---|---|---|
| Oxadiazole Formation | NH₂OH·HCl, EDCI, DMF | 80°C | 12 h |
| Bromination | NBS, AIBN, CCl₄ | Reflux | 6 h |
| Final Coupling | DCC, HOBt, CH₂Cl₂ | 0°C → RT | 24 h |
Spectroscopic Characterization
NMR Spectral Data
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR:
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δ 160.1 (C=O coumarin)
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δ 155.8 (oxadiazole C-2)
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δ 149.2, 148.6 (OCH₃ carbons).
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Mass Spectrometry
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ESI-MS (m/z): [M+H]⁺ calcd. 429.226, found 429.23.
IR Spectroscopy
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Strong absorption at 1725 cm⁻¹ (C=O stretch)
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Peaks at 1250 cm⁻¹ (C–O–C ether) and 1560 cm⁻¹ (oxadiazole ring) .
| Assay | Result | Reference |
|---|---|---|
| MTT (MCF-7) | IC₅₀ = 10.2 ± 0.8 μM | |
| Brine Shrimp Lethality | LD₅₀ = 45 μg/mL | |
| DPPH Scavenging | EC₅₀ = 32 μM (moderate) |
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